
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide, also known as BTAA, is a compound that has been extensively studied for its potential use in scientific research. BTAA has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
科学的研究の応用
Synthesis of Heterocyclic Systems
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives from N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid showcases the compound's role in forming new heterocyclic systems. These derivatives, considered as doubly constrained 1-aminocyclopropane-1-carboxylic acid systems, contribute to the development of novel heterocyclic compounds with potential biological activities (Szakonyi et al., 2002).
Anticancer Agents
Research on substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents indicates the significance of the tetrahydroisoquinoline moiety in biologically active molecules. These compounds, derived from modifications on the phenyl ring, have shown potent cytotoxicity against various cancer cell lines, highlighting their potential as anticancer drugs (Redda et al., 2010).
Radical Pathway in Synthesis
The treatment of quinolines and isoquinolines with benzoyl peroxide demonstrates a metal-free condition for synthesizing C-C-bonded quinolines and isoquinolines. This process, involving a radical pathway, opens up possibilities for creating amide-bearing quinoline and isoquinoline derivatives with high regioselectivity (Okugawa et al., 2017).
Antimicrobial Activity
The synthesis of 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives and their evaluation for antimicrobial activity showcases the compound's utility in developing new antimicrobial agents. Specifically, derivatives with bromine substitution exhibited good activity profiles, underscoring the compound's potential in antimicrobial research (Rao et al., 2020).
Catalytic Hydrogenation
The preparation of amino-substituted tetrahydroquinolines and tetrahydroisoquinolines via catalytic hydrogenation highlights the compound's versatility in synthesizing amino-substituted derivatives. This method offers a route to obtain products with good yields, further expanding the scope of chemical transformations available for these compounds (Skupinska et al., 2002).
特性
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18-6-5-7-19(14-18)15-24(28)26-23-11-10-20-12-13-27(17-22(20)16-23)25(29)21-8-3-2-4-9-21/h2-11,14,16H,12-13,15,17H2,1H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWCPHXLGQFBLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CC=C4)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2405990.png)
![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2405991.png)
![2-(4-benzoylphenyl)-N-[(4-chloroanilino)methylene]-2-(4-fluorophenyl)acetamide](/img/structure/B2405994.png)
![2-methyl-1-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2405995.png)
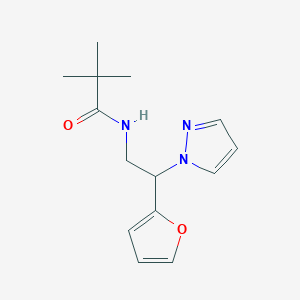

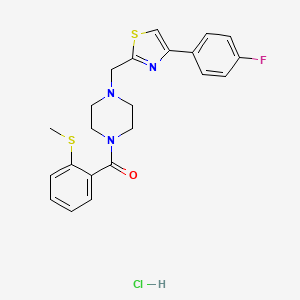

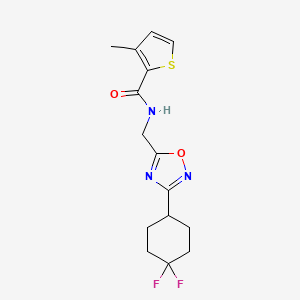
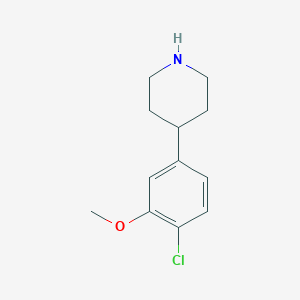

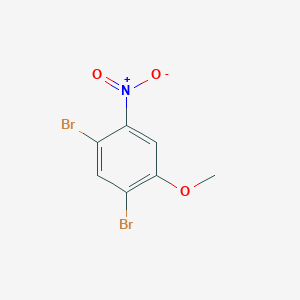
![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2406011.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylsulfonyl)benzamide](/img/structure/B2406012.png)